molecular formula C10H7F3N4O2 B11774326 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11774326
M. Wt: 272.18 g/mol
InChI Key: YZCSCWNISNLEDU-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring and a pyrazole carboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at room temperature for several hours. The resulting product is then purified and converted to the desired pyrazole carboxylic acid derivative through further reactions .

Chemical Reactions Analysis

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared to other similar compounds, such as:

    4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxybenzoic acid: This compound shares a similar pyrimidine structure but differs in its functional groups.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole structure but lacks the pyrimidine ring.

    2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine: This compound is structurally related but lacks the pyrazole carboxylic acid moiety.

The uniqueness of this compound lies in its combination of the trifluoromethyl-pyrimidine and pyrazole-carboxylic acid structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N4O2/c1-5-14-7(10(11,12)13)4-8(15-5)17-3-2-6(16-17)9(18)19/h2-4H,1H3,(H,18,19)

InChI Key

YZCSCWNISNLEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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